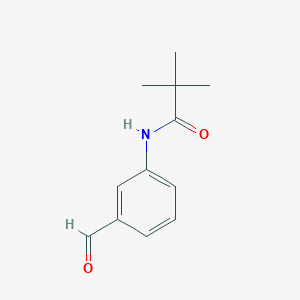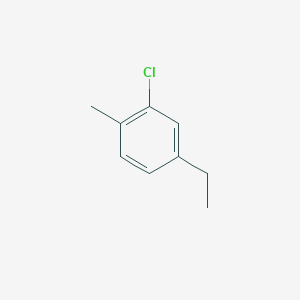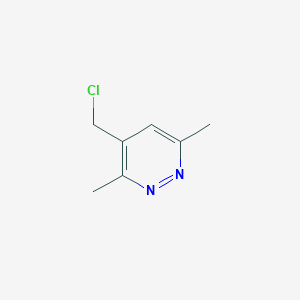
4-(Chloromethyl)-3,6-dimethylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-3,6-dimethylpyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring The presence of a chloromethyl group at the 4-position and methyl groups at the 3 and 6 positions makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,6-dimethylpyridazine typically involves the chloromethylation of 3,6-dimethylpyridazine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
科学的研究の応用
4-(Chloromethyl)-3,6-dimethylpyridazine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
作用機序
The mechanism of action of 4-(Chloromethyl)-3,6-dimethylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
類似化合物との比較
4-(Chloromethyl)pyridine: Similar in structure but lacks the additional methyl groups.
3,6-Dimethylpyridazine: Lacks the chloromethyl group.
4-(Bromomethyl)-3,6-dimethylpyridazine: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 4-(Chloromethyl)-3,6-dimethylpyridazine is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and properties. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC名 |
4-(chloromethyl)-3,6-dimethylpyridazine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-7(4-8)6(2)10-9-5/h3H,4H2,1-2H3 |
InChIキー |
BBQYQRZGFCYQOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=N1)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


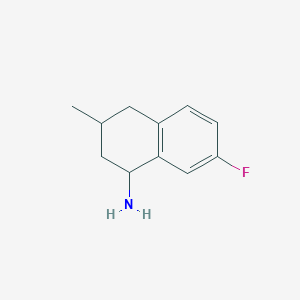

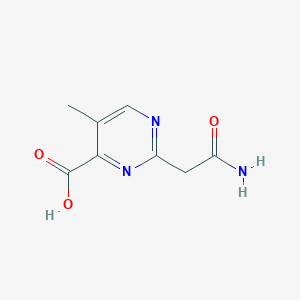
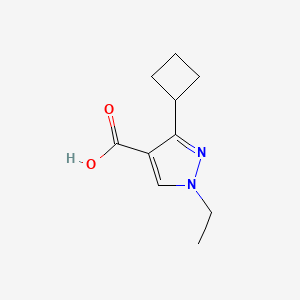
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)


![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)
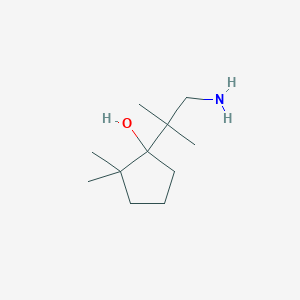
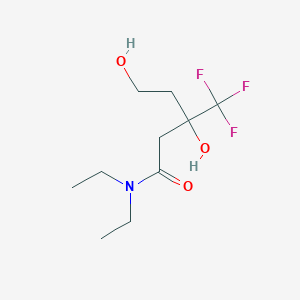
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
